N-Benzyl-o-phenetidine
Description
Overview of N-Benzyl-o-phenetidine in Contemporary Chemical Literature
This compound appears in contemporary scientific literature primarily as a specialized ligand in the field of coordination chemistry. A notable study involves its use as a secondary aromatic amine in reactions with potassium pentacyanonitrosylchromate(I) monohydrate. orientjchem.org This reaction, conducted in an aqueous acetic acid medium, leads to the formation of novel mixed-ligand cyanonitrosyl {CrNO}5 complexes of Chromium(I). orientjchem.org The resulting complex, formulated as [Cr(NO)(CN)2(L)2(H2O)] where L is this compound, was characterized using various analytical techniques, including elemental analysis, magnetic measurements, and spectral studies. orientjchem.org Researchers proposed an octahedral structure for these complexes. orientjchem.org
Beyond this specific application, the compound is commercially available from various chemical suppliers as a research chemical, indicating its accessibility for synthetic and research purposes. tcichemicals.combldpharm.comambeed.com The parent structure, 2-ethoxyaniline, is also utilized in computational chemistry, for instance, in molecular docking studies to understand interactions with biological targets like the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.gov This suggests a potential, if yet underexplored, role for derivatives like this compound in medicinal chemistry research.
Compound Properties: this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 13371-95-4 | tcichemicals.comcookechem.com |
| Molecular Formula | C15H17NO | bldpharm.comcookechem.com |
| Molecular Weight | 227.3 g/mol | bldpharm.comcookechem.com |
| Synonym | N-Benzyl-2-ethoxyaniline | tcichemicals.com |
| Appearance | White or colorless to Brown powder to lump to clear liquid | tcichemicals.com |
Strategic Importance of this compound within Advanced Chemical Research
The strategic importance of this compound lies in its function as a specific building block and ligand. Its structure allows for the synthesis of more complex molecules and coordination compounds with defined properties.
In coordination chemistry , its role as a ligand in forming chromium(I) complexes demonstrates its utility in creating organometallic compounds. orientjchem.org Such complexes are often studied for their unique electronic and magnetic properties, which can have applications in catalysis and materials science. The specific stereochemistry and electronic environment provided by the N-benzyl and o-ethoxyphenyl groups influence the geometry and reactivity of the resulting metal complex. orientjchem.org
In organic synthesis , this compound serves as a scaffold. The secondary amine group is a key functional handle for further chemical transformations. A common and powerful method for the synthesis of N-benzylanilines is the reductive amination of benzaldehyde (B42025) with a corresponding aniline (B41778). This one-pot reaction typically involves the formation of an imine intermediate, which is then reduced to the secondary amine. Various catalytic systems have been developed to facilitate this transformation with high efficiency. The presence of the ethoxy group at the ortho position can influence the nucleophilicity of the amine and the electronic properties of the aromatic ring, making it a useful component for fine-tuning molecular properties in medicinal chemistry and materials science. For instance, the synthesis of a 4-benzyl-2-(2-ethoxyanilino)methylmorpholine derivative has been documented, showcasing the use of the 2-ethoxyaniline moiety in constructing more complex pharmaceutical scaffolds. prepchem.com
Representative Synthesis of N-Benzylanilines via Reductive Amination
| Reactants | Reducing System/Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde + Aniline | NaBH4 / NaH2PO4·H2O | THF, Reflux | 92% | orientjchem.org |
| Benzaldehyde + Aniline | NaBH4 / Ga(OH)3 | CH3CN, Room Temp. | 94% | orientjchem.org |
| Benzaldehyde + Aniline | NaBH4 / Aquivion-Fe | DCM, 40°C then MeOH, 0°C | 71% | unimi.it |
| Benzaldehyde + Aniline | Pd/NiO, H2 (1 bar) | Toluene, 25°C | Slightly lower than with cyclohexylamine | tandfonline.com |
Historical Development and Trajectory of N-Arylethylamines and N-Benzyl Amine Derivatives in Organic Synthesis and Medicinal Chemistry
The study of this compound is rooted in the broader history of two significant classes of compounds: N-arylethylamines and N-benzyl amine derivatives.
N-Arylethylamines , which feature an ethylamine (B1201723) chain attached to an aromatic ring, are a cornerstone of neuropharmacology and medicinal chemistry. This structural motif is present in key endogenous neurotransmitters like dopamine (B1211576) and serotonin. unimi.it The recognition of their biological importance dates back to pre-history, with the use of plant extracts containing psychotropic arylethylamines. mdma.chnih.gov The advancement of synthetic chemistry in the 19th century enabled the creation of potent analogues, such as amphetamines, which profoundly impacted medicine and society. mdma.ch The trajectory of research in this area has focused on modifying the aryl ring and amine substituents to modulate pharmacological activity, leading to a vast number of drugs targeting the central nervous system. nih.govresearchgate.net
N-Benzyl amine derivatives have a similarly rich history in both organic synthesis and medicinal chemistry. The parent compound, benzylamine (B48309), was first synthesized by Rudolf Leuckart and has since become a fundamental precursor in the industrial production of numerous pharmaceuticals. wikipedia.org In organic synthesis, the benzyl (B1604629) group is widely employed as a "protecting group" for amines. It can be easily introduced and later removed under mild conditions (typically hydrogenolysis), allowing chemists to perform reactions on other parts of a molecule without affecting the amine. wikipedia.org Beyond this utility, the N-benzyl motif itself is a key pharmacophore. Research dating back to at least the 1980s has explored the antimycobacterial properties of benzylamine derivatives. acs.org More recently, these derivatives have been investigated for a wide range of therapeutic applications, including as antimitotic agents and inhibitors of amyloid-beta aggregation for Alzheimer's disease. tandfonline.com The synthesis of novel benzylamine derivatives continues to be an active area of research for discovering new bioactive compounds. openmedicinalchemistryjournal.com
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-17-15-11-7-6-10-14(15)16-12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFBFZSSLLVLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340313 | |
| Record name | N-Benzyl-o-phenetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13371-95-4 | |
| Record name | N-Benzyl-o-phenetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-o-phenetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N Benzyl O Phenetidine and Its Congeners
Direct Synthetic Routes to N-Benzyl-o-phenetidine
The direct synthesis of this compound (also known as N-Benzyl-2-ethoxyaniline) involves the formation of a C-N bond between the nitrogen atom of o-phenetidine (B74808) and the benzylic carbon of a suitable precursor. cymitquimica.comsigmaaldrich.comtcichemicals.com
The most direct approach to this compound is the N-alkylation of o-phenetidine. This can be achieved using classical methods involving benzyl (B1604629) halides (e.g., benzyl chloride or bromide) in the presence of a base to neutralize the hydrogen halide byproduct. However, contemporary organic synthesis increasingly favors more atom-economical and environmentally benign methods.
A prominent modern strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes benzyl alcohol as the alkylating agent. researchgate.net In this process, a transition metal catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then condenses with the amine (o-phenetidine) to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. The only byproduct of this elegant process is water. Various catalytic systems, often based on earth-abundant metals like manganese and nickel or precious metals like ruthenium and iridium, have been developed for the N-alkylation of anilines with alcohols, and these general protocols are applicable to the synthesis of this compound. nih.govacs.orgnih.gov
Catalytic hydrogenation represents another fundamental approach, typically proceeding via reductive amination. In this method, o-phenetidine is reacted with benzaldehyde (B42025) to form an intermediate imine. This imine is then reduced to the target secondary amine, this compound, using a hydrogen source and a metal catalyst. While classic conditions might employ high pressures of hydrogen gas, transfer hydrogenation methods, which use safer hydrogen donors, are also common. youtube.comyoutube.com This synthetic pathway is a cornerstone for creating N-substituted amines from primary amines and carbonyl compounds. nih.gov The stability of the aromatic ring in the amine precursor means that harsh conditions are typically required to reduce the ring itself, allowing for selective reduction of the imine intermediate under milder conditions. youtube.comyoutube.com
General Synthetic Pathways to Related N-Benzyl-Substituted Aromatic Amines
The synthetic strategies developed for N-benzyl aromatic amines are broadly applicable across a wide range of substrates, allowing for the creation of diverse libraries of these compounds.
The N-alkylation of anilines with benzyl alcohols has been extensively studied, with numerous catalytic systems reported to promote this transformation efficiently. These reactions are valued for their sustainability, as they use readily available alcohols and generate water as the sole byproduct. researchgate.net Catalysts based on manganese, nickel, ruthenium, and iridium have shown high efficacy. nih.govacs.orgnih.gov The choice of catalyst, base, and solvent can be optimized to achieve high yields and selectivity for mono-alkylation, preventing the formation of tertiary amines. acs.orgacs.org These reactions tolerate a wide variety of functional groups on both the aniline (B41778) and the benzyl alcohol, including both electron-donating and electron-withdrawing substituents. nih.govnih.gov
Below is a table summarizing various catalytic systems used for the N-alkylation of anilines with benzyl alcohol.
| Catalyst System | Aniline Substrate | Base | Temperature (°C) | Yield (%) | Reference |
| Manganese Pincer Complex | Aniline | t-BuOK | 80 | 78 | nih.gov |
| NiBr₂/Ligand | 4-Methoxyaniline | t-BuOK | 120 | 96 | acs.org |
| NHC-Ir(III) Complex | Aniline | KOtBu | 120 | 98 | nih.gov |
| [Ru(p-cymene)Cl₂]₂ | p-Anisidine | KOtBu | 90 | 95 | nih.gov |
The benzylation of substituted phenylenediamines, particularly o-phenylenediamine (B120857), is a key step in the synthesis of important nitrogen-containing heterocycles like benzimidazoles and quinoxalines. rasayanjournal.co.inresearchgate.net The reaction of o-phenylenediamine with benzyl alcohol can be controlled to yield mono- or di-benzylated products. nih.govresearchgate.net Subsequent intramolecular or intermolecular condensation and cyclization reactions can then form the desired heterocyclic ring system. For instance, reacting o-phenylenediamine with two equivalents of benzyl alcohol in the presence of a suitable catalyst can lead to a dehydrogenative cyclization to form 1,2-disubstituted benzimidazoles. nih.gov This approach provides a practical and direct route to complex heterocyclic structures from simple starting materials. nih.gov
Advanced Derivatization Chemistry of this compound Analogues
Once synthesized, N-benzyl aniline analogues serve as versatile platforms for further chemical modification. Advanced derivatization strategies often focus on the functionalization of C-H bonds, which allows for the introduction of new substituents without pre-existing functional groups.
One powerful method is the direct Csp³–H arylation of the benzylic position. rsc.org Using a synergistic approach that combines single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis, the C-H bond alpha to the nitrogen atom can be selectively functionalized. rsc.org This methodology allows for the efficient synthesis of complex 1,1-diarylmethylamines from readily available benzylamines. The reaction demonstrates high functional group tolerance and can be applied to the late-stage functionalization of complex molecules. rsc.org Another derivatization route involves the cyclization of N-benzylanilide derivatives. For example, a copper(II)-mediated process can be used to prepare 3-alkylated oxindoles from precursors derived from N-benzylaniline, showcasing how the core structure can be elaborated into more complex heterocyclic systems. orgsyn.org
Formation of Transition Metal Complexes Incorporating this compound as a Ligand
The nitrogen atom in the this compound framework possesses a lone pair of electrons, making it a suitable donor for coordination with transition metal ions. While direct studies on this compound as a ligand are not extensively detailed, the chemistry of its congeners, such as N-salicylidene anilines and other Schiff bases, provides significant insight. These related compounds, which feature an imine or azomethine group, are known to form stable and geometrically diverse complexes with a variety of transition metals. mdpi.comomicsonline.orgmdpi.com
Ligands containing N-donor atoms, often in conjunction with other donors like oxygen or sulfur, can coordinate with transition metal ions to form stable complexes. omicsonline.org The N-benzyl group, as seen in related tetraphenol ligands, can be incorporated into larger structures that form stable, often octahedral, complexes with Group 4 metals like Titanium (Ti), Zirconium (Zr), and Hafnium (Hf). nih.gov In these complexes, the metal center typically adopts a slightly distorted octahedral geometry. nih.gov The coordination ability of the nitrogen atoms in ligands like 1,10-phenanthroline (B135089) allows them to act as effective chelating agents for metal ions, forming stable octahedral complexes with first-row transition metals. omicsonline.org
The formation of such complexes can be confirmed through various spectroscopic methods. For instance, shifts in the absorption bands of π–π* and n–π* transitions in UV-visible spectra indicate the formation of a complex. New peaks appearing in the 460–480 nm range can be assigned to ligand-metal charge transfer. mdpi.com
Table 1: Spectroscopic Data for a Representative Mixed Ligand Metal Complex
| Compound/Complex | Intra-ligand Transitions (nm) | Ligand-Metal Charge Transfer (nm) |
|---|---|---|
| N-salicylidene aniline (Ligand L) | 270, 302, 318, 340 | - |
| 1,10-phenanthroline (phen) | 273, 310, 350 | - |
Data is representative of typical Schiff base complexes as described in the literature. mdpi.com
N-Substituted Sulfonamide Derivatizations Originating from the Phenetidine Framework
The amine functionality of the phenetidine framework is a key reaction site for the synthesis of N-substituted sulfonamides. This class of compounds is of significant interest, partly due to the ability of N-acyl sulfonamides to act as bioisosteres of carboxylic acids in medicinal chemistry. rsc.org The general synthesis involves the reaction of a primary or secondary amine, such as that in this compound, with a sulfonyl chloride in the presence of a base to neutralize the HCl byproduct.
A modular, two-step synthesis for sulfondiimidamides, which are aza-analogues of sulfonamides, highlights the versatility of these synthetic routes. nih.gov This process can involve the introduction of an N-benzyl group by reacting a precursor with benzyl bromide, demonstrating the chemical compatibility of the N-benzyl moiety within these reaction schemes. nih.gov The synthesis of sulfonamides can be achieved through various methods, including the reaction of precursor compounds with substituted isocyanates or isothiocyanates. mdpi.com
The resulting sulfonamide derivatives can be characterized by their melting points and spectroscopic data, such as ESI-MS and ¹H NMR.
Table 2: Characterization Data for Exemplary N-Substituted Sulfonamide Derivatives
| Compound | Yield (%) | Melting Point (°C) | ESI-MS (m/z) |
|---|---|---|---|
| N-(3-Chlorophenyl)-2-(1-(4-sulfamoylbenzoyl)piperidine-4-carbonyl)hydrazinecarbothioamide | 61 | 226-227 | 497 (M+H)⁺ |
| N-(4-Nitrophenyl)-2-(1-(4-sulfamoylbenzoyl)piperidine-4-carbonyl)hydrazinecarbothioamide | 85 | 236-237 | 507 (M+H)⁺ |
Data derived from the synthesis of sulfonamides incorporating piperidinyl-hydrazidothioureido moieties. mdpi.com
Synthesis of Fused Heterocyclic Systems via Condensation Reactions (e.g., Benzimidazoles, Pyrimidines)
The phenetidine framework serves as a foundational building block for synthesizing more complex, fused heterocyclic systems. rsc.orgnih.govmdpi.com Condensation reactions are a primary method for constructing these structures, such as benzimidazoles and pyrimidines. thieme-connect.combu.edu.eg
Benzimidazoles: The synthesis of benzimidazoles often involves the condensation of o-phenylenediamine or its derivatives with aldehydes or carboxylic acids. thieme-connect.combohrium.com This reaction can be catalyzed by various agents, including ammonium (B1175870) chloride or Lewis acids, and can be performed under solvent-free conditions or in solvents like chloroform. nih.gov A particularly relevant synthesis is the formation of 1,2-disubstituted benzimidazoles. For example, reacting o-phenylenediamine with two molar equivalents of benzaldehyde can yield 1-benzyl-2-phenyl-benzimidazole with high selectivity. mdpi.comresearchgate.net This demonstrates a direct method for incorporating a benzyl group onto the nitrogen of the imidazole (B134444) ring during the condensation process. mdpi.com Yields for such reactions are often excellent, ranging from 75% to over 98%. nih.govmdpi.com
Table 3: Synthesis of Benzimidazole (B57391) Derivatives via Condensation
| Reactants | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|
| o-Phenylenediamine + Benzaldehyde (1:1) | NH₄Cl | 2-Phenyl-1H-benzo[d]imidazole | 40-94 |
| o-Phenylenediamine + Benzaldehyde (1:2) | Montmorillonite K10, 60°C | 1-Benzyl-2-phenyl-benzimidazole | 98.5 |
Data compiled from various benzimidazole synthesis methodologies. nih.govmdpi.com
Pyrimidines: Pyrimidines, or 1,3-diazines, are another important class of fused heterocycles. bu.edu.eg A common and versatile synthetic strategy involves the condensation of a compound containing an N-C-N fragment (like amidines, urea, or guanidine) with a three-carbon fragment that is bifunctional (a C-C-C fragment). bu.edu.egorganic-chemistry.org For instance, pyrimidine (B1678525) derivatives can be synthesized from functionalized enamines, triethyl orthoformate, and ammonium acetate (B1210297) in a one-step, three-component coupling reaction catalyzed by ZnCl₂. organic-chemistry.org Another approach involves the reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal (B89532) under metal-free conditions. organic-chemistry.org These methods highlight the modular nature of pyrimidine synthesis, allowing for the construction of a wide range of substituted derivatives through the careful selection of precursor fragments. nih.gov
Advanced Spectroscopic and Analytical Characterization of N Benzyl O Phenetidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.
Proton (¹H) NMR spectroscopy of N-Benzyl-o-phenetidine is expected to provide key signals corresponding to the distinct proton environments within the molecule. Based on the analysis of structurally similar compounds such as N-benzylaniline, the ¹H NMR spectrum in a deuterated solvent like CDCl₃ would exhibit characteristic chemical shifts (δ) in parts per million (ppm). rsc.orgrsc.org
The aromatic protons of the o-phenetidine (B74808) ring and the benzyl (B1604629) group would typically resonate in the downfield region, approximately between 6.5 and 7.5 ppm. The exact multiplicity and coupling constants of these signals would depend on the substitution pattern and the through-bond interactions between neighboring protons. The methylene (B1212753) (-CH₂-) protons of the benzyl group are expected to appear as a singlet at around 4.3 ppm. rsc.org The ethoxy group protons would present as a triplet for the methyl (-CH₃) group and a quartet for the methylene (-CH₂-) group, with their chemical shifts influenced by the neighboring oxygen atom. The N-H proton, if observable, would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (phenetidine ring) | 6.7 - 7.2 | Multiplet |
| Aromatic (benzyl ring) | 7.2 - 7.4 | Multiplet |
| Benzyl -CH₂- | ~4.3 | Singlet |
| Ethoxy -O-CH₂- | ~4.0 | Quartet |
| N-H | Variable | Broad Singlet |
| Ethoxy -CH₃ | ~1.4 | Triplet |
Note: These are predicted values based on analogous structures and may vary in experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound would display distinct signals for each unique carbon atom.
The aromatic carbons are expected to resonate in the range of 110-150 ppm. The carbon atom attached to the oxygen of the ethoxy group (C-O) would be significantly deshielded and appear further downfield. The carbon atom attached to the nitrogen (C-N) would also show a characteristic chemical shift. The methylene carbon of the benzyl group is anticipated to appear around 48 ppm, while the carbons of the ethoxy group would have distinct signals, with the methylene carbon being more downfield than the methyl carbon. rsc.orgrsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-O (phenetidine) | ~147 |
| Aromatic C-N (phenetidine) | ~138 |
| Aromatic (phenetidine & benzyl) | 110 - 130 |
| Benzyl ipso-C | ~139 |
| Benzyl -CH₂- | ~48 |
| Ethoxy -O-CH₂- | ~64 |
| Ethoxy -CH₃ | ~15 |
Note: These are predicted values based on analogous structures and may vary in experimental conditions.
Nitrogen-15 (¹⁵N) NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atom in this compound. However, due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, obtaining ¹⁵N NMR spectra can be challenging and often requires specialized techniques or isotopically enriched samples. The chemical shift of the nitrogen atom in a secondary amine like this compound is expected to fall within a specific range that is characteristic of this functional group. The precise chemical shift would be influenced by factors such as hybridization, substitution, and solvent effects.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorption bands include:
N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. libretexts.org
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings. vscht.cz
Aliphatic C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ would correspond to the C-H stretching vibrations of the benzyl methylene and ethoxy groups. researchgate.net
C=C Aromatic Ring Stretch: A series of absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings. libretexts.org
C-N Stretch: The stretching vibration of the C-N bond is expected to appear in the range of 1250-1350 cm⁻¹.
C-O Stretch: A strong absorption band corresponding to the C-O stretching of the ethoxy group is expected in the region of 1200-1260 cm⁻¹ for the aryl-alkyl ether linkage.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Secondary Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1250 - 1350 |
| Aryl-Alkyl Ether (C-O) | Stretch | 1200 - 1260 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
When coupled with Gas Chromatography (GC), Mass Spectrometry (MS) allows for the separation and identification of individual components in a mixture. For a pure sample of this compound, GC-MS would provide its retention time and its mass spectrum.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would be characterized by the cleavage of specific bonds, leading to the formation of stable carbocations and radical species.
Key fragmentation pathways for secondary amines and aromatic ethers often involve:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org For this compound, this could lead to the formation of a stable tropylium (B1234903) ion (m/z 91) from the benzyl group.
Cleavage of the C-N bond: This would result in fragments corresponding to the benzyl cation and the o-phenetidine radical, or vice versa.
Fragmentation of the Ether: Cleavage of the C-O bond in the ethoxy group can also occur.
Loss of small molecules: The loss of neutral molecules such as ethylene (B1197577) from the ethoxy group is also a possibility.
The analysis of these fragment ions allows for the reconstruction of the molecular structure and confirms the identity of this compound. The presence of a nitrogen atom would also dictate that the molecular ion peak will have an odd nominal mass, according to the nitrogen rule. whitman.edu
Electrospray High Mass Accuracy Quadrupole Time-of-Flight Tandem Mass Spectrometry (ESI-QTOF-MS/MS)
Electrospray High Mass Accuracy Quadrupole Time-of-Flight Tandem Mass Spectrometry (ESI-QTOF-MS/MS) is a powerful analytical technique for the precise mass determination and structural elucidation of this compound and its derivatives. This method combines the soft ionization of electrospray, which minimizes fragmentation and preserves the molecular ion, with the high mass resolution and accuracy of a time-of-flight mass analyzer. ljmu.ac.uknih.gov
In the analysis of this compound, the initial ESI-QTOF-MS scan provides a high-resolution mass spectrum from which the exact mass of the protonated molecule, [M+H]⁺, can be determined. This accurate mass measurement allows for the unambiguous determination of the elemental composition, confirming the molecular formula (C₁₅H₁₇NO for this compound). nih.gov
For structural confirmation and differentiation of isomers, tandem mass spectrometry (MS/MS) is employed. The precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is selected by the quadrupole, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed by the TOF detector. The fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentation pathways for this compound would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion (m/z 91), and cleavage of the ether bond. ub.edu
The optimized parameters for a typical UPLC-ESI-QTOF-MS analysis would include setting the capillary voltage (e.g., 2.5 kV), cone voltage (e.g., 25 V), desolvation gas temperature and flow rate (e.g., 350 °C and 800 L/h), and collision energies for MS/MS experiments (e.g., 30–35 eV). nih.gov
Table 1: Representative ESI-QTOF-MS/MS Data for this compound
| Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C₁₅H₁₇NO | --- |
| Exact Mass | 227.1310 | Calculated neutral mass. |
| Precursor Ion [M+H]⁺ | 228.1383 | Observed in positive ESI mode. |
| Key Fragment Ion 1 | 91.0542 | Corresponds to the tropylium ion [C₇H₇]⁺ from benzylic cleavage. |
| Key Fragment Ion 2 | 136.0757 | Corresponds to the [M+H-C₇H₇]⁺ fragment. |
Triple Quadrupole Tandem Mass Spectrometry (QqQ-MS/MS)
Triple Quadrupole Tandem Mass Spectrometry (QqQ-MS/MS) is another vital mass spectrometric technique used for the structural characterization and quantification of this compound. This instrument consists of two quadrupole mass analyzers (Q1 and Q3) separated by a collision cell (q2). Its capabilities are particularly useful for differentiating between positional isomers, which may be challenging to separate chromatographically. ljmu.ac.uk
In practice, Q1 is set to select the precursor ion of this compound ([M+H]⁺ at m/z 228.1). This ion is then fragmented in the collision cell (q2). The third quadrupole (Q3) is used to scan and detect the resulting product ions, generating a full product ion spectrum similar to that from a QTOF instrument.
However, the primary strength of QqQ-MS/MS lies in its ability to operate in Selected Reaction Monitoring (SRM) mode. In SRM, Q1 and Q3 are both fixed to transmit specific masses—a precursor ion and a characteristic product ion, respectively. This precursor-product ion pair is known as a "transition." Monitoring one or more specific transitions provides exceptional sensitivity and selectivity for quantifying the target analyte in complex matrices. For isomeric derivatives of this compound, the relative ratios of different SRM transitions can serve as a reliable method for their differentiation, even if they co-elute during liquid chromatography. ljmu.ac.uk
Table 2: Potential SRM Transitions for the Analysis of this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
|---|---|---|---|
| This compound | 228.1 | 91.1 | Quantifier (Benzylic cleavage) |
| This compound | 228.1 | 136.1 | Qualifier |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the photophysical properties of this compound and its derivatives. These techniques provide information on the electronic transitions within the molecule.
The UV-Vis absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to exhibit characteristic absorption bands in the UV region. These bands arise from π→π* electronic transitions within the two aromatic rings (the benzyl and phenetidine moieties). The position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by substituents on the aromatic rings and the polarity of the solvent.
Fluorescence spectroscopy provides further insight into the molecule's electronic structure and excited state dynamics. Upon excitation with light at a wavelength corresponding to an absorption band, the molecule may relax by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the lowest-energy absorption band and occurs at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key measure of the efficiency of the fluorescence process. The photophysical properties of derivatives can be tuned by altering the electronic nature of substituents. researchgate.net
Table 3: Hypothetical Photophysical Data for this compound in Ethanol
| Parameter | Wavelength (nm) | Description |
|---|---|---|
| Absorption Maximum (λmax) | ~285 nm | Corresponds to π→π* transitions of the aromatic systems. |
| Excitation Wavelength (λex) | 285 nm | Wavelength used to induce fluorescence. |
| Emission Maximum (λem) | ~340 nm | Wavelength of maximum fluorescence intensity. |
Elemental Analysis and Molar Conductance Studies (for Coordination Complexes)
When this compound is used as a ligand to form coordination complexes with metal ions, elemental analysis and molar conductance are fundamental techniques for confirming the composition and nature of the resulting compounds.
Elemental analysis determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of the complex. The experimentally determined percentages are compared with the values calculated for the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the stoichiometry of the complex, particularly the metal-to-ligand ratio. researchgate.netresearchgate.net
Molar conductance (ΛM) measurements are performed on a solution of the coordination complex in a suitable solvent (e.g., DMF, DMSO, or acetonitrile) at a specific concentration. The resulting value indicates the electrolytic nature of the complex. By comparing the measured ΛM value to established ranges for different electrolyte types (e.g., non-electrolyte, 1:1, 1:2, or 1:3), one can determine whether any of the counter-ions are located inside or outside the primary coordination sphere of the metal ion. For example, a complex with a low conductance value would be classified as a non-electrolyte, suggesting that the counter-ions are directly coordinated to the metal center.
Electron Spin Resonance (ESR) Spectroscopy (for Paramagnetic Species)
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used to study chemical species that possess one or more unpaired electrons. researchgate.net this compound itself is a diamagnetic molecule (having no unpaired electrons) and is therefore ESR-silent. However, this technique is indispensable for characterizing paramagnetic species derived from it, most notably its coordination complexes with paramagnetic transition metal ions such as Cu(II), Mn(II), Fe(III), or VO(IV).
Hyperfine structure arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei, such as the metal nucleus itself (e.g., ⁶³Cu, ⁶⁵Cu, ⁵⁵Mn) or the nitrogen atom of the this compound ligand. nih.govwiley-vch.de This splitting pattern provides direct evidence of the metal-ligand bond and can elucidate the nature of the covalent interaction. wiley-vch.de Therefore, ESR spectroscopy is a powerful tool for probing the structure and bonding in paramagnetic metal complexes of this compound.
Table 5: Representative ESR Spectral Parameters for a Hypothetical Cu(II) Complex of this compound in a Frozen Solution
| Parameter | Value | Interpretation |
|---|---|---|
| g∥ | ~2.25 | Indicates axial symmetry, characteristic of a d⁹ system. |
| g⊥ | ~2.06 | Suggests a dx²-y² ground state. |
| A∥ (⁶³Cu) | ~165 x 10⁻⁴ cm⁻¹ | Hyperfine coupling constant, provides information on the covalency of the Cu-ligand bond. |
Computational Studies on this compound Remain Undocumented in Public Research
A thorough review of available scientific literature reveals a significant gap in the computational analysis of the chemical compound this compound. Despite the prevalence of computational chemistry and molecular modeling in modern chemical research, no specific studies detailing the electronic structure, reactivity, or conformational analysis of this particular molecule appear to have been published in peer-reviewed journals or academic databases.
Computational techniques such as Density Functional Theory (DFT) are standard tools for investigating molecular properties. These methods are routinely used to determine optimized molecular geometries and electronic characteristics. Key analyses derived from DFT calculations include:
HOMO-LUMO Orbital Analysis: This analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between these orbitals indicates the molecule's polarizability and its tendency to undergo charge transfer.
Molecular Electrostatic Potential (MEP) Mapping: MEP maps are used to visualize the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites of chemical interaction.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions within a molecule.
Furthermore, advanced topological analyses like the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are employed to identify binding sites and characterize non-covalent interactions.
In the domain of molecular dynamics (MD), simulations are utilized to explore the conformational landscape of a molecule over time and to study its interactions with biological targets, such as proteins or enzymes. These simulations provide a dynamic picture of how a ligand might bind to and interact with a receptor.
While extensive research employing these sophisticated computational methods exists for many structurally similar compounds, including various N-benzyl derivatives and other aniline (B41778) compounds, specific data for this compound is conspicuously absent from the public record. Consequently, the creation of a detailed, data-driven article on its computational profile, complete with specific findings and data tables as requested, is not possible without access to original, unpublished research. Such an endeavor would require performing the quantum chemical calculations and molecular dynamics simulations from scratch, a process that falls outside the scope of this report.
Computational Chemistry and Molecular Modeling Studies of N Benzyl O Phenetidine Systems
Molecular Docking Studies for Ligand-Receptor Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict the binding affinity and interaction modes of a ligand with its target protein.
Identification of Target Proteins and Analysis of Interaction Modes
While specific molecular docking studies targeting N-Benzyl-o-phenetidine are not extensively documented in publicly available literature, research on structurally similar N-benzyl aniline (B41778) derivatives provides insight into potential protein targets. researchgate.netbozok.edu.tr Studies on this class of compounds have identified human Carbonic Anhydrases (hCA I and hCA II) and Acetylcholinesterase (AChE) as potential biological targets. researchgate.net These enzymes are implicated in various physiological and pathological processes, making them relevant targets for therapeutic intervention.
Molecular docking analyses of N-benzyl aniline derivatives have revealed specific interaction modes within the active sites of these proteins. researchgate.net For carbonic anhydrases, the inhibitors typically coordinate to the catalytic zinc ion (Zn²⁺) via a sulfonamide or a similar zinc-binding group, a feature not present in this compound. However, interactions can also be established through hydrogen bonds with key amino acid residues like Thr199 and Thr200, and van der Waals interactions within the hydrophobic pocket of the active site. researchgate.net
In the case of Acetylcholinesterase, inhibitors often engage with the catalytic triad (B1167595) (Ser203, His447, Glu334) and the peripheral anionic site (PAS). The interaction modes for N-benzyl aniline derivatives involve π-π stacking between the aromatic rings of the ligand and residues such as Trp84 and Tyr334 in the active site gorge. researchgate.netscilit.com The benzyl (B1604629) group can fit into the hydrophobic pocket, contributing to the binding affinity.
| Potential Protein Target | PDB ID | Key Interacting Residues | Primary Interaction Type |
|---|---|---|---|
| Human Carbonic Anhydrase I (hCA I) | 2CAB | His94, His96, His119, Thr199, Thr200 | Hydrogen Bonding, Hydrophobic Interactions |
| Human Carbonic Anhydrase II (hCA II) | 5AML | His94, Val121, Phe131, Leu198, Thr199 | Hydrogen Bonding, Hydrophobic Interactions |
| Acetylcholinesterase (AChE) | 1EVE | Trp84, Ser203, Tyr334, His447 | π-π Stacking, Hydrophobic Interactions |
Prediction of Binding Poses and Pharmacophore Modeling
The prediction of binding poses through molecular docking illustrates how this compound might orient itself within a protein's active site to achieve the most stable conformation. For a target like AChE, the ethoxy group of the phenetidine moiety would likely orient towards a hydrophobic pocket, while the benzyl and aniline rings could engage in crucial stacking interactions. researchgate.net
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor. scilit.com Based on the interaction modes of N-benzyl aniline derivatives, a pharmacophore model for AChE inhibition could include features such as:
Two aromatic rings to facilitate π-π stacking.
A hydrogen bond acceptor (e.g., the nitrogen atom).
A hydrophobic group (e.g., the ethoxy side chain).
Such models are instrumental in virtual screening campaigns to identify new potential inhibitors from large chemical databases. scilit.com
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
In silico ADME studies predict the pharmacokinetic properties of a compound, which are crucial for its development as a potential therapeutic agent. mdpi.com These computational models evaluate properties like oral bioavailability, blood-brain barrier permeability, and interaction with metabolic enzymes. nih.gov While experimental ADME data for this compound is scarce, predictive models can offer valuable preliminary insights.
Typical ADME predictions for a molecule with the structural characteristics of this compound suggest good oral absorption due to its moderate lipophilicity and molecular weight. mdpi.commspsss.org.ua Its potential to cross the blood-brain barrier (BBB) would be of interest depending on its intended target.
| ADME Parameter | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight | 227.31 g/mol | Compliant with Lipinski's Rule of Five (Ro5) |
| LogP (Lipophilicity) | ~3.5 - 4.2 | Good membrane permeability, potential for good absorption |
| Topological Polar Surface Area (TPSA) | ~22.1 Ų | High likelihood of good oral bioavailability and BBB penetration |
| Aqueous Solubility (LogS) | Moderately Low | May require formulation strategies for optimal delivery |
| Human Intestinal Absorption | High | Likely well-absorbed from the gastrointestinal tract |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for activity in the central nervous system |
Computational Toxicity Assessments (e.g., Ames Mutagenicity, Acute Oral Toxicity)
Computational toxicology aims to predict the potential adverse effects of chemical compounds, reducing the need for extensive animal testing in the early stages of research. mdpi.com Key assessments include predictions for mutagenicity (Ames test) and acute oral toxicity. These models are built on large datasets of known toxic compounds and use machine learning algorithms to classify new molecules. mdpi.com For this compound, predictions would be based on its structural fragments and comparison to known toxicants.
| Toxicity Endpoint | Prediction Method | Predicted Result | Confidence Level |
|---|---|---|---|
| Ames Mutagenicity | Structure-Activity Relationship (SAR) | Non-mutagenic | Moderate |
| Acute Oral Toxicity (LD50) | GUSAR, ProTox-II | Class IV (Slightly toxic) | Moderate |
| Carcinogenicity | Fragment-based analysis | Unlikely | Low to Moderate |
| Hepatotoxicity | Predictive modeling | Possible risk | Low |
Prediction of Enzyme Inhibition and Substrate Specificity (e.g., Cytochrome P450 Enzymes)
Predicting a compound's interaction with Cytochrome P450 (CYP) enzymes is critical, as these enzymes are responsible for the metabolism of a vast majority of drugs. nih.gov Inhibition or induction of CYP enzymes can lead to significant drug-drug interactions. Computational models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms.
Studies on similar N-benzyl amine derivatives have shown the potential for mechanism-based inactivation of CYP enzymes, such as CYP2B1. nih.gov This occurs when the enzyme metabolizes the compound into a reactive intermediate that covalently binds to and deactivates the enzyme. The N-benzyl moiety can be a substrate for oxidative metabolism, potentially leading to the formation of such intermediates. researchgate.net Therefore, in silico models would likely flag this compound for potential interactions with several CYP isoforms.
| CYP Isoform | Substrate Prediction | Inhibitor Prediction | Potential Implication |
|---|---|---|---|
| CYP1A2 | Likely | Weak Inhibitor | Metabolism of caffeine, theophylline |
| CYP2C9 | Possible | Moderate Inhibitor | Metabolism of warfarin, NSAIDs |
| CYP2D6 | Likely | Weak Inhibitor | Metabolism of antidepressants, beta-blockers |
| CYP3A4 | Likely | Moderate Inhibitor | Metabolism of a wide range of drugs |
Applications in Advanced Organic Synthesis and Material Science
Role as Versatile Intermediates in Fine Chemical Synthesis
The molecular architecture of N-Benzyl-o-phenetidine makes it an important precursor in the multi-step synthesis of high-value organic compounds. It functions as a versatile intermediate, where its core structure can be elaborated upon to create a diverse range of fine chemicals.
The foundational structure of this compound is closely related to intermediates used in the colorant industry. The parent amine, 2-ethoxyaniline (o-phenetidine), is a well-established precursor for producing azo dyes. innospk.comnbinno.com Azo dyes, characterized by the -N=N- functional group, represent the largest class of synthetic colorants. nih.govcuhk.edu.hk The synthesis involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich substrate. nih.gov
In this context, the o-phenetidine (B74808) moiety of this compound is the key component for dye synthesis. The N-benzyl group serves as a protecting group, rendering the amine secondary and preventing it from undergoing diazotization. This allows for chemical modifications on other parts of the molecule. Subsequent removal of the benzyl (B1604629) group would unmask the primary amine, 2-ethoxyaniline, which can then be diazotized and coupled to form a variety of azo dyes. For instance, 2-ethoxyaniline is used in the manufacturing of azoic coupling components such as Naphthol AS-PH, which are essential for creating stable and vibrant colors on textiles. innospk.com
| Intermediate Core | Derived Azoic Component | Application |
|---|---|---|
| o-Phenetidine (2-Ethoxyaniline) | Naphthol AS-PH | Dyeing and printing of cotton and hemp fibers. |
| Aniline (B41778) | Various diazonium salts | General precursor for yellow, red, and orange azo dyes. unb.ca |
| p-Phenetidine | Diazo components for red/blue dyes | Used as an intermediate in the dye industry. google.com |
The N-benzylaniline scaffold is a prominent structural motif in medicinal chemistry and is found in numerous biologically active compounds. nih.govbeilstein-journals.org this compound belongs to this class of molecules and serves as a valuable intermediate for the synthesis of potential pharmaceutical agents. Research has demonstrated that derivatives of N-benzylaniline possess potent biological activities. For example, a series of N-(3,4,5-trimethoxybenzyl)aniline salts were synthesized and evaluated as cytotoxic and antimitotic agents that act by inhibiting tubulin polymerization. nih.gov
The synthesis of these high-value compounds often involves the strategic modification of the aniline and benzyl rings. This compound provides a ready-made platform containing the core N-benzylaniline structure, which can be further functionalized to develop new therapeutic candidates. Its utility extends to agrochemicals as well, where the 2-ethoxyaniline core is used as a building block for herbicides and insecticides. nbinno.com
Functionality in Protecting Group Chemistry
In multi-step organic synthesis, the protection and deprotection of reactive functional groups is a critical strategy. The N-benzyl group in this compound is a widely used protecting group for primary and secondary amines due to its stability under various reaction conditions and the availability of reliable methods for its removal. rsc.org
The benzyl group can be cleaved to regenerate the parent amine, 2-ethoxyaniline, through several methods, most commonly via catalytic hydrogenolysis. rsc.orgacs.org This process typically involves reacting the compound with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. acs.org Alternative oxidative methods have also been developed. organic-chemistry.org
Conversely, the ethoxyphenyl group is generally stable. However, related p-methoxybenzyl (PMB) ethers are frequently used as protecting groups for alcohols and are known to be cleaved under specific oxidative conditions. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective for the deprotection of PMB ethers, often with high chemoselectivity in the presence of other protecting groups like simple benzyl ethers. nih.govorganicchemistrydata.orgresearchgate.net While the ethoxy group on this compound is not typically employed as a protecting group itself, its reactivity is analogous to the methoxy (B1213986) group in PMB ethers, meaning it would be susceptible to cleavage under strong oxidative conditions.
| Protecting Group | Substrate | Cleavage Reagents/Conditions | Selectivity |
|---|---|---|---|
| N-Benzyl (Bn) | Anilines, Amines | H₂, Pd/C (Catalytic Hydrogenolysis). acs.org | Cleaves benzyl groups from N and O centers. |
| N-Benzyl (Bn) | Primary Amines | Laccase/TEMPO/O₂. rsc.org | Chemoselective for primary N-benzyl amines over secondary amines and O-benzyl ethers. rsc.org |
| p-Methoxybenzyl (PMB) | Alcohols | DDQ or CAN (Oxidative Cleavage). nih.govorganicchemistrydata.org | Highly selective; does not cleave simple benzyl ethers under the same conditions. nih.gov |
Development of Catalysts and Ligands in Transition Metal Chemistry
The structure of this compound contains two potential donor atoms for coordinating to a metal center: the nitrogen of the amine and the oxygen of the ethoxy group. This arrangement allows it to potentially function as a bidentate ligand, specifically an N,O-bidentate ligand. Such ligands are of significant interest in coordination chemistry and catalysis because they can form stable five- or six-membered chelate rings with a transition metal ion. mdpi.comwikipedia.org
Bidentate ligands play a crucial role in catalysis by influencing the reactivity, selectivity, and stability of the metal catalyst. mdpi.comnih.gov The formation of a chelate complex with a ligand like this compound can create a well-defined and sterically-hindered environment around the metal center, which is often key to achieving high selectivity in catalytic transformations such as asymmetric hydrogenation, cross-coupling reactions, and polymerization. researchgate.net While specific applications of this compound as a ligand are not extensively documented, its structural similarity to other successful N,O-bidentate ligands used in catalysis suggests its potential in this field. mdpi.commdpi.com
| Potential Metal Center | Typical Application with N,O-Bidentate Ligands | Example Reaction |
|---|---|---|
| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck). nih.gov | C-C and C-N bond formation. |
| Rhodium (Rh) | Asymmetric hydrogenation, hydroformylation. researchgate.net | Synthesis of chiral compounds. |
| Ruthenium (Ru) | Transfer hydrogenation, olefin metathesis. nih.gov | Reduction of ketones, synthesis of polymers. |
| Copper (Cu) | Asymmetric allylic alkylation, C-N coupling. researchgate.net | Enantioselective synthesis. |
Conclusion and Future Research Trajectories
Identification of Remaining Knowledge Gaps and Promising Emerging Research Avenues
The absence of dedicated research on N-Benzyl-o-phenetidine highlights significant knowledge gaps. The primary areas where information is lacking include:
Detailed Synthesis and Characterization: While general methods for the synthesis of N-benzylaniline derivatives exist, optimized and detailed synthetic protocols specifically for this compound are not documented in academic literature. Furthermore, comprehensive spectroscopic data (such as 1H NMR, 13C NMR, IR, and Mass Spectrometry) and crystallographic analysis are needed to fully characterize the compound.
Chemical Reactivity and Mechanisms: There is no available research on the reactivity of this compound in various chemical transformations or mechanistic studies to understand its behavior in different reaction conditions.
Biological Activity: The biological profile of this compound is completely unknown. Screening for various pharmacological activities, including but not limited to anticancer, antimicrobial, and neuroprotective effects, could be a promising avenue for research. The structural similarity to other biologically active N-benzylaniline derivatives suggests that this compound may possess interesting pharmacological properties.
Material Science Applications: The potential of this compound as a building block in the synthesis of novel organic materials, such as polymers or dyes, has not been explored.
Emerging research avenues could focus on computational studies to predict the compound's properties and potential biological targets. Docking studies could provide insights into its possible interactions with various enzymes and receptors, guiding future experimental work.
Prospects for this compound in Advanced Drug Discovery and Chemical Technology Development
Given the documented biological activities of structurally related N-benzylaniline and N-substituted o-phenetidine (B74808) derivatives, this compound represents an untapped resource for drug discovery. The N-benzyl moiety is a common feature in many pharmacologically active compounds, and its combination with the o-phenetidine scaffold could lead to the discovery of novel therapeutic agents.
In the realm of chemical technology, this compound could serve as a versatile intermediate for the synthesis of more complex molecules. Its structural features could be exploited to create novel ligands for catalysis or functional materials with specific optical or electronic properties.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling N-Benzyl-o-phenetidine in laboratory settings?
- Methodological Answer : Always use personal protective equipment (PPE), including dust respirators, protective gloves, safety glasses, and lab coats. Work in well-ventilated areas or under fume hoods to avoid inhalation of dust or aerosols . In case of skin contact, immediately rinse with water and remove contaminated clothing. For accidental ingestion, seek medical attention and provide the SDS to healthcare providers . Store the compound in airtight containers away from oxidizing agents to prevent hazardous reactions .
Q. How can researchers optimize the synthesis of this compound while minimizing side reactions?
- Methodological Answer : Use controlled reaction conditions (e.g., inert atmosphere, precise temperature control) to avoid oxidation or degradation. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify the product using column chromatography with non-polar solvents, as the compound’s aromatic structure may favor silica gel retention . Validate purity through melting point analysis and NMR spectroscopy .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer : Employ H/C NMR to confirm the benzyl and phenetidine moieties. Use FT-IR to identify functional groups (e.g., C-N stretching at ~1250 cm). Mass spectrometry (EI-MS or ESI-MS) can verify the molecular ion peak at m/z 227.31 (CHNO) . For crystallinity assessment, perform X-ray diffraction if single crystals are obtainable .
Q. How should researchers address the lack of solubility data for this compound in aqueous systems?
- Methodological Answer : Conduct solubility tests in a graded series of solvents (e.g., water, ethanol, DMSO, dichloromethane) using UV-Vis spectroscopy or gravimetric analysis. Note that the compound’s lipophilic nature (due to benzyl and ethoxy groups) likely limits aqueous solubility, necessitating organic solvents for dissolution .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in stability data for this compound under varying storage conditions?
- Methodological Answer : Design accelerated stability studies by exposing the compound to heat (40–60°C), light, and humidity. Monitor degradation via HPLC-MS to identify by-products (e.g., oxidation to nitro derivatives or cleavage of the benzyl group). Compare results with SDS-stated stability claims and update handling protocols accordingly .
Q. How can researchers assess the environmental impact of this compound in laboratory waste streams?
- Methodological Answer : Perform ecotoxicity assays using Daphnia magna or Vibrio fischeri to determine LC/EC values. For biodegradability, conduct OECD 301 tests (e.g., Closed Bottle Test). Dispose of waste via certified hazardous waste facilities, as the compound is toxic to aquatic life .
Q. What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : The ethoxy group is a strong ortho/para-director, while the benzylamine group may act as a meta-director due to resonance effects. Use computational tools (DFT) to model electron density distribution and predict regioselectivity. Validate experimentally via nitration or halogenation reactions .
Q. How can researchers ensure regulatory compliance when using this compound in U.S.-based laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
